Perfluoro(4-isopropyltoluene)

描述

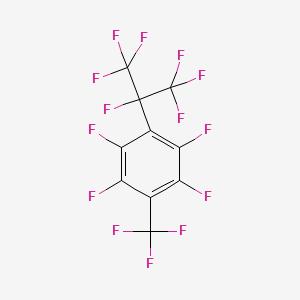

Perfluoro(4-isopropyltoluene) is a perfluorinated aromatic compound with the molecular formula C10F14. It is known for its high chemical stability and resistance to degradation, making it a valuable compound in various industrial applications. The structure of Perfluoro(4-isopropyltoluene) consists of a benzene ring substituted with a heptafluoroisopropyl group and a trifluoromethyl group, both of which contribute to its unique properties .

准备方法

Synthetic Routes and Reaction Conditions

Perfluoro(4-isopropyltoluene) can be synthesized through the reaction of hexafluoropropylene with octafluorotoluene in the presence of an aprotic polar solvent such as sulfolane or tetraglyme . The reaction typically requires elevated temperatures and pressures to achieve high yields. The process involves the substitution of hydrogen atoms on the aromatic ring with fluorine atoms, resulting in the formation of the perfluorinated compound.

Industrial Production Methods

Industrial production of Perfluoro(4-isopropyltoluene) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Perfluoro(4-isopropyltoluene) suitable for various applications. The scalability of the synthesis process allows for the efficient production of this compound to meet industrial demands.

化学反应分析

Types of Reactions

Perfluoro(4-isopropyltoluene) primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions include:

Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles such as amines or alkoxides.

Electrophilic Substitution: Introduction of electrophiles into the aromatic ring, although this is less common due to the electron-withdrawing nature of fluorine atoms.

Common Reagents and Conditions

Common reagents used in the reactions of Perfluoro(4-isopropyltoluene) include tris(dialkylamino)phosphines and proton donors . These reactions are typically carried out under mild conditions to prevent the degradation of the compound. The use of polar solvents such as dimethylformamide (DMF) or ether can facilitate these reactions.

Major Products Formed

The major products formed from the reactions of Perfluoro(4-isopropyltoluene) depend on the type of substitution reaction. For example, nucleophilic substitution with amines can yield perfluoroalkylated amines, while electrophilic substitution can introduce various functional groups into the aromatic ring.

科学研究应用

Chemical Analysis

PFIPT is utilized as a solvent and reagent in analytical chemistry. Its high thermal stability and low surface tension make it an ideal medium for various reactions and analyses.

- Mass Spectrometry : PFIPT has been employed in mass spectrometry as a matrix for matrix-assisted laser desorption/ionization (MALDI). Its ability to ionize effectively enhances the detection of biomolecules, such as peptides and proteins, providing clearer spectra and improved sensitivity .

- Ion Mobility Spectrometry : Studies have shown that PFIPT can serve as a carrier gas in ion mobility spectrometry (IMS), where it aids in the separation of ions based on their size and shape. This application is particularly valuable in toxicology and environmental monitoring .

Material Science

In material science, PFIPT's properties contribute to the development of advanced materials.

- Fluorinated Polymers : PFIPT is used in the synthesis of fluorinated polymers, which exhibit exceptional chemical resistance and thermal stability. These polymers find applications in coatings, sealants, and adhesives that require durability under harsh conditions .

- Nanocomposites : Research indicates that incorporating PFIPT into nanocomposite materials can enhance their mechanical properties. The fluorinated compound improves the interfacial adhesion between the polymer matrix and nanoparticles, leading to stronger and more resilient materials .

Environmental Studies

PFIPT's role in environmental research is significant due to its interactions with other per- and polyfluoroalkyl substances (PFAS).

- Contaminant Tracking : PFIPT has been studied as a marker for tracking PFAS contamination in groundwater. Its persistence and mobility make it a useful indicator for assessing the spread of PFAS pollutants in contaminated sites .

- Remediation Techniques : Innovative remediation techniques utilizing PFIPT are being explored. For instance, its properties can enhance the effectiveness of adsorption materials used for removing PFAS from water sources, contributing to cleaner water initiatives .

Case Study 1: PFAS Detection in Groundwater

A pilot study conducted at the former Naval Station Treasure Island assessed PFAS levels in groundwater using PFIPT as a reference compound. The results indicated significant contamination levels, necessitating further investigation into remediation strategies .

Case Study 2: Development of Fluorinated Coatings

Research at a materials science laboratory demonstrated that adding PFIPT to a polymer matrix improved the thermal stability of coatings used in aerospace applications. The enhanced properties allowed for better performance under extreme conditions, showcasing its potential in high-tech industries .

作用机制

The mechanism of action of Perfluoro(4-isopropyltoluene) involves its interaction with various molecular targets and pathways. One established mechanism is the activation of the nuclear receptor PPARα (peroxisome proliferator-activated receptor alpha), which plays a role in lipid metabolism and inflammation . Additionally, Perfluoro(4-isopropyltoluene) can disrupt cell-cell communication by inhibiting gap junctions and cause mitochondrial dysfunction, leading to oxidative stress and interference with protein binding .

相似化合物的比较

Similar Compounds

Perfluorotoluene: Similar structure but lacks the isopropyl group, resulting in different chemical properties.

Perfluoro-para-cymene: Another perfluorinated aromatic compound with a similar structure but different substituents on the benzene ring.

Perfluoro-1-methyl-3-isopropylbenzene: Similar to Perfluoro(4-isopropyltoluene) but with different positions of the substituents on the aromatic ring.

Uniqueness

Perfluoro(4-isopropyltoluene) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high fluorine content and the presence of both heptafluoroisopropyl and trifluoromethyl groups make it highly resistant to chemical degradation and suitable for specialized applications in various fields .

生物活性

Perfluoro(4-isopropyltoluene) (PFIPT), a perfluorinated compound, has garnered attention due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial effects, toxicity data, and relevant case studies.

Chemical Structure and Properties

PFIPT is characterized by its perfluorinated alkyl chain and an isopropyl group attached to a toluene ring. The molecular formula is , and it is known for its hydrophobic nature and stability under various environmental conditions. These properties may influence its interaction with biological systems.

Antimicrobial Activity

Research has indicated that perfluorinated compounds, including PFIPT, exhibit significant antimicrobial properties. A study on mononuclear Pd(II) complexes containing perfluoroalkyl chains demonstrated their effectiveness against both Gram-negative and Gram-positive bacteria. The presence of perfluoroalkyl groups was hypothesized to facilitate the penetration of these complexes into bacterial membranes, leading to cell death through membrane disruption and narcosis mechanisms .

Table 1: Antimicrobial Activity of PFIPT Complexes

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Pd(II) complex with PFIPT | Escherichia coli (Gram-negative) | Active |

| Pd(II) complex with PFIPT | Staphylococcus aureus (Gram-positive) | Active |

| Pd(II) complex with PFIPT | Kocuria rhizophila (Gram-positive) | Active |

The findings suggest that PFIPT's structure may enhance the bioavailability of antimicrobial agents, making them more effective against resistant bacterial strains.

Toxicity and Safety Profile

Despite its promising biological activity, the safety profile of PFIPT remains a concern. Toxicological assessments indicate that exposure to perfluorinated compounds can lead to adverse health effects, particularly in vulnerable populations such as infants. Risk assessments have shown that certain thresholds for health effects may be exceeded in specific scenarios involving PFIPT exposure .

Table 2: Toxicity Data Summary

| Endpoint | Value/Observation |

|---|---|

| Cancer Risk | Less than 1 in 10 million exposure |

| Health Threshold Exceeded | Yes, in specific exposure scenarios |

Case Studies

- Infant Exposure : A risk assessment study highlighted concerns regarding the exposure of infants to PFIPT through consumer products such as diapers. The study found instances where health thresholds were exceeded, prompting further investigation into the safety of such products .

- Environmental Impact : A report from Brookhaven National Laboratory indicated that environmental monitoring revealed detectable levels of PFIPT in groundwater samples. The implications for human health and ecological systems necessitate ongoing research into the environmental fate of this compound .

属性

IUPAC Name |

1,2,4,5-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F14/c11-3-1(7(15,9(19,20)21)10(22,23)24)4(12)6(14)2(5(3)13)8(16,17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGPOWZUEZFLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379877 | |

| Record name | Perfluoro(4-isopropyltoluene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20017-49-6 | |

| Record name | Perfluoro(4-isopropyltoluene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Heptafluoroisopropyl)tetrafluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。